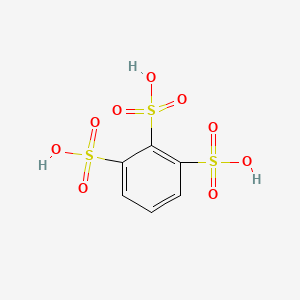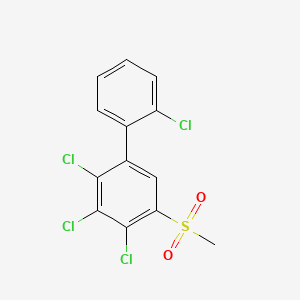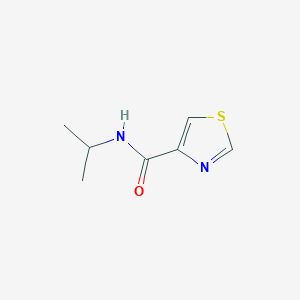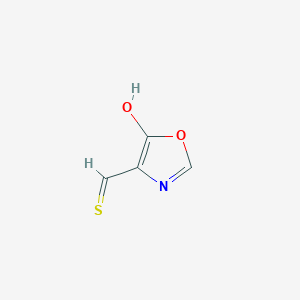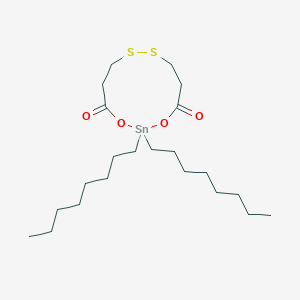![molecular formula C12H14N2O3S B14317659 7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid CAS No. 112058-94-3](/img/structure/B14317659.png)
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is a compound derived from naphthalene, characterized by the presence of an aminoethyl group and a sulfonic acid group. This compound is known for its fluorescence properties and is widely used in various scientific applications, particularly in the field of fluorescence resonance energy transfer (FRET) assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Bucherer reaction, where naphthalene is treated with anilinium salts under heating conditions to introduce the sulfonic acid group . The aminoethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted naphthalene compounds .
Scientific Research Applications
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:
Fluorescence Resonance Energy Transfer (FRET) Assays: Used as a donor molecule in FRET-based nucleic acid probes and protease substrates.
Biological Imaging: Utilized in fluorescence microscopy for imaging biological samples.
Enzyme Assays: Employed in enzyme assays to detect the presence and activity of specific enzymes.
Chemical Sensors: Used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is primarily based on its fluorescence properties. When paired with a suitable quencher, such as DABCYL or DABSYL, the compound can be used in FRET assays. In the presence of an enzyme or other target molecule, the fluorescence of the compound is either quenched or enhanced, providing a measurable signal .
Comparison with Similar Compounds
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
Uniqueness
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is unique due to its specific fluorescence properties, making it highly valuable in FRET assays and other fluorescence-based applications. Its ability to act as a donor molecule in these assays sets it apart from other similar compounds .
Properties
CAS No. |
112058-94-3 |
|---|---|
Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
7-(2-aminoethylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H14N2O3S/c13-6-7-14-10-5-4-9-2-1-3-12(11(9)8-10)18(15,16)17/h1-5,8,14H,6-7,13H2,(H,15,16,17) |
InChI Key |
WUZPOGKMUBQZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)NCCN)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


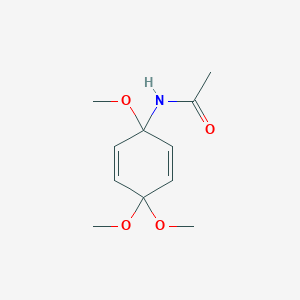
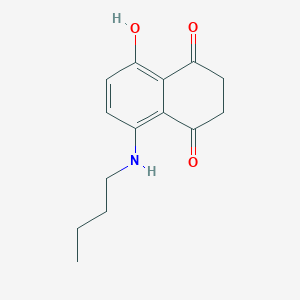
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)
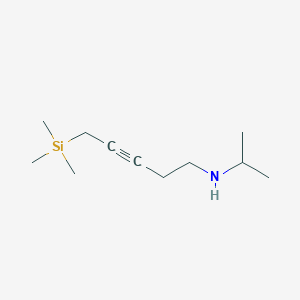
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
